Cas no 2138559-27-8 (Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate)

Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate is a cyclohexane derivative featuring both amino and ester functional groups, making it a versatile intermediate in organic synthesis. Its sterically hindered structure, with three methyl groups and a strategically positioned amino group, enhances its utility in stereoselective reactions and chiral synthesis. The ethyl ester moiety provides additional reactivity for further derivatization, such as hydrolysis or transesterification. This compound is particularly valuable in pharmaceutical and agrochemical research, where its rigid cyclohexane backbone can contribute to the development of bioactive molecules with improved stability and selectivity. Its well-defined molecular architecture supports precise structural modifications for tailored applications.
Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate structure
2138559-27-8 structure
Product Name:Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate
CAS No:2138559-27-8
MF:C12H23NO2
MW:213.316523790359
CID:5866917
PubChem ID:165800645
Update Time:2025-08-02

Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-1159288
    • ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate
    • 2138559-27-8
    • Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate
    • Inchi: 1S/C12H23NO2/c1-5-15-10(14)12(13)7-6-11(3,4)9(2)8-12/h9H,5-8,13H2,1-4H3
    • InChI Key: VGFGOKSODHLPIM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(CCC(C)(C)C(C)C1)N)=O

Computed Properties

  • Exact Mass: 213.172878976g/mol
  • Monoisotopic Mass: 213.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.3Ų

Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate Pricemore >>

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Additional information on Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate

Research Brief on Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate (CAS: 2138559-27-8)

Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate (CAS: 2138559-27-8) is a cyclohexane derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, including an amino group and an ester moiety, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the design of novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and anti-inflammatory treatments.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate as a precursor in the synthesis of GABAA receptor modulators. The study highlighted its efficacy in improving the binding affinity of derived compounds to specific receptor subtypes, suggesting potential applications in anxiety and epilepsy treatments. The compound's structural flexibility allows for modifications that enhance pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.

Another notable application of this compound was reported in a 2024 ACS Chemical Neuroscience article, where it was utilized to develop novel NMDA receptor antagonists. The research demonstrated that derivatives of Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate exhibited neuroprotective effects in preclinical models of ischemic stroke. The study emphasized the compound's ability to mitigate excitotoxicity, a key mechanism in neurodegenerative diseases, by selectively targeting glutamate receptors.

Beyond CNS applications, recent advancements have also explored its potential in anti-inflammatory drug development. A 2023 European Journal of Medicinal Chemistry study synthesized a series of derivatives and evaluated their inhibitory effects on pro-inflammatory cytokines. The results indicated that certain analogs of Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate significantly reduced TNF-α and IL-6 production, highlighting its promise as a scaffold for anti-inflammatory agents.

The synthetic pathways for Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate have also been optimized in recent years. A 2024 Organic Process Research & Development paper detailed a scalable, eco-friendly synthesis route using catalytic asymmetric hydrogenation, achieving high enantioselectivity and yield. This methodological advancement addresses previous challenges in large-scale production, making the compound more accessible for further pharmaceutical applications.

In conclusion, Ethyl 1-amino-3,4,4-trimethylcyclohexane-1-carboxylate (CAS: 2138559-27-8) represents a promising building block in medicinal chemistry, with demonstrated utility in CNS therapeutics and anti-inflammatory drug design. Ongoing research continues to uncover its potential, supported by advancements in synthetic methodologies. Future studies may focus on expanding its applications to other therapeutic areas and optimizing its derivatives for clinical development.

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